molecular formula C20H14BrNO6S B5047494 2-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

2-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

Cat. No.: B5047494
M. Wt: 476.3 g/mol
InChI Key: BJAPMFHEIJSWKI-UHFFFAOYSA-N
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Description

2-Bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate is an organic compound with the molecular formula C20H14BrNO6S. It is a complex molecule that features a bromobenzyl group, a nitrophenyl group, and a sulfonyl benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl moiety.

    Esterification: The formation of the benzoate ester linkage.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of iodinated derivatives.

    Reduction: Formation of 2-aminobenzyl 2-[(4-aminophenyl)sulfonyl]benzoate.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

2-Bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in the development of biochemical probes or as a building block for bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate depends on the specific reactions it undergoes. For example:

    Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Reduction Reactions: The nitro group is reduced via electron transfer processes, often involving catalytic hydrogenation.

    Oxidation Reactions: The benzylic position is oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzyl benzoate: Lacks the nitrophenyl sulfonyl group, making it less reactive in certain types of reactions.

    4-Nitrophenyl benzoate: Lacks the bromobenzyl group, affecting its reactivity and applications.

    2-Bromobenzyl 4-nitrobenzoate: Similar structure but different positioning of functional groups, leading to different reactivity.

Properties

IUPAC Name

(2-bromophenyl)methyl 2-(4-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO6S/c21-18-7-3-1-5-14(18)13-28-20(23)17-6-2-4-8-19(17)29(26,27)16-11-9-15(10-12-16)22(24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAPMFHEIJSWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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